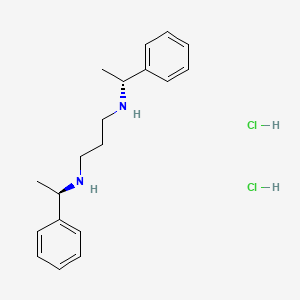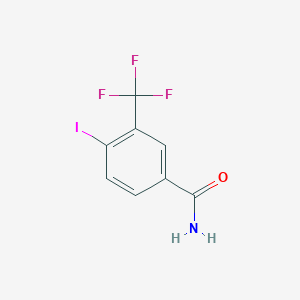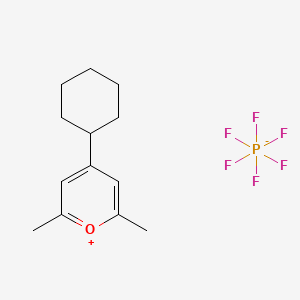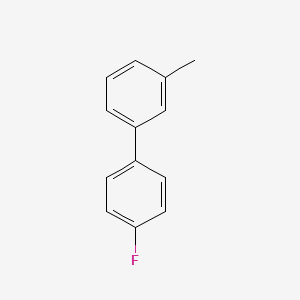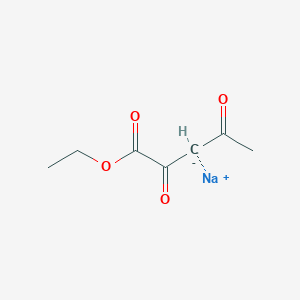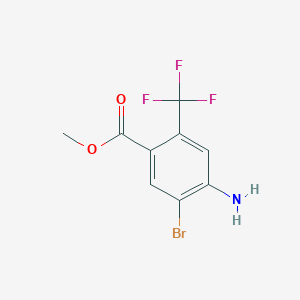![molecular formula C17H28O4Si B15203078 (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol is a complex organic compound that features a dioxane ring substituted with a phenyl group and a tert-butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the protection of hydroxyl groups, formation of the dioxane ring, and subsequent introduction of the tert-butyl(dimethyl)silyl group.
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Final Product Formation: The final compound is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can be used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization.
Biology
In biological research, this compound could be used as a probe or a precursor for biologically active molecules. Its structural features might allow it to interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dioxane ring and phenyl group might impart unique pharmacological activities.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyl(dimethyl)silyl group could influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxolane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxepane
Uniqueness
The uniqueness of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol lies in its specific stereochemistry and the presence of the tert-butyl(dimethyl)silyl group. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H28O4Si |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3/t14-,15-,16?/m1/s1 |
InChI-Schlüssel |
MLJHARNKHUKYOM-YGFGXBMJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
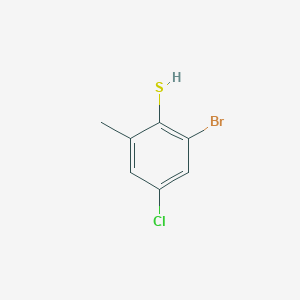


![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
